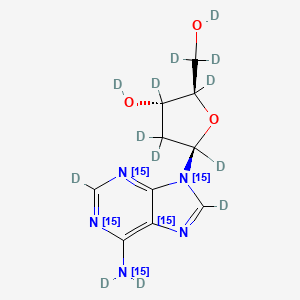

2'-Deoxyadenosine-15N5,d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-(15N)amine |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D,17D/hD2 |

InChI Key |

OLXZPDWKRNYJJZ-JEXRRUROSA-N |

Isomeric SMILES |

[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H] |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Application of 2'-Deoxyadenosine-15N5,d13 in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique in modern molecular biology and biochemistry, enabling precise tracking and quantification of molecules within complex biological systems.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, such as Deuterium (B1214612) (d or ²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), researchers can differentiate labeled molecules from their endogenous counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] 2'-Deoxyadenosine-15N5,d13 is a heavily labeled version of the DNA nucleoside 2'-deoxyadenosine (B1664071), where all five nitrogen atoms are replaced with ¹⁵N and thirteen hydrogen atoms are replaced with deuterium. This extensive labeling makes it an invaluable tool for a range of applications, primarily as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis of DNA synthesis and repair.

Core Applications in Molecular Biology

The unique properties of this compound make it particularly suited for two major analytical domains:

-

Quantitative Mass Spectrometry (MS): The most common application is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.[2][3][4] Due to its chemical identity with natural 2'-deoxyadenosine, it co-elutes and ionizes similarly during analysis, but its significantly higher mass allows it to be distinguished from the unlabeled analyte. This allows for the precise and accurate quantification of endogenous 2'-deoxyadenosine, its metabolites, or DNA adducts by correcting for sample loss during preparation and for variations in instrument response.[3][5]

-

Metabolic Labeling and DNA Dynamics: The compound can be introduced into cellular systems to trace the metabolic fate of deoxyadenosine.[1][6] It is particularly useful for studying the DNA salvage pathway, where cells recycle nucleosides to synthesize new DNA. By tracking the incorporation of the labeled nucleoside into the cellular DNA, researchers can measure rates of DNA synthesis, replication, and repair, providing critical insights into cell proliferation and genotoxicity.[6]

-

Biomolecular NMR Spectroscopy: While deuterium labeling is often used for simplifying NMR spectra of large molecules, ¹⁵N labeling is a cornerstone of biomolecular NMR.[7][8] Incorporating ¹⁵N-labeled nucleosides into DNA or RNA oligonucleotides enables a variety of advanced NMR experiments to determine the three-dimensional structure and dynamics of nucleic acids and their complexes with proteins or other molecules.[7][8][9]

Quantitative Data Summary

The key distinction between the labeled standard and its natural counterpart is their mass, a critical feature for their differentiation in mass spectrometry.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Composition |

| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃ | 251.24 | Natural abundance isotopes |

| This compound | C₁₀D₁₃¹⁵N₅O₃ | 269.29 | Enriched with 5 ¹⁵N and 13 D atoms |

Experimental Protocols and Methodologies

Protocol 1: Use as an Internal Standard for LC-MS/MS Quantification

This protocol outlines a general workflow for quantifying an analyte, such as a DNA adduct of deoxyadenosine, in a biological sample.

Methodology:

-

Sample Preparation: Biological samples (e.g., tissue homogenates, urine, or extracted DNA) are prepared to isolate the analyte of interest. This may involve enzymatic digestion of DNA to release individual nucleosides.

-

Internal Standard Spiking: A known, precise amount of this compound is added to each sample at the earliest stage of preparation. This accounts for any analyte loss during subsequent steps.

-

Extraction and Cleanup: The analyte and the internal standard are co-extracted from the sample matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

-

LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte from other components. In the mass spectrometer, the analyte and the internal standard are ionized and fragmented.

-

Data Acquisition: The instrument is set to monitor specific mass transitions for both the unlabeled analyte and the labeled internal standard (Selected Reaction Monitoring or SRM).

-

Quantification: The analyte's concentration is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of internal standard. This ratio is then compared to a standard curve generated from samples with known analyte concentrations.

Workflow for MS-Based Quantification

Caption: Workflow for using a labeled internal standard in LC-MS/MS.

Protocol 2: Tracing DNA Synthesis via the Salvage Pathway

This protocol describes a general method for using this compound to measure DNA synthesis in cultured cells.

Methodology:

-

Cell Culture and Labeling: Cells are cultured in a suitable medium. The medium is then supplemented with this compound for a specific duration (e.g., 24 hours) to allow for its incorporation into newly synthesized DNA.

-

DNA Extraction: After the incubation period, cells are harvested, and genomic DNA is extracted using a standard DNA isolation kit or protocol.

-

DNA Digestion: The purified DNA is enzymatically digested to its constituent deoxynucleosides (dC, dG, dA, T) using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: The resulting deoxynucleoside mixture is analyzed by LC-MS/MS.

-

Isotopic Enrichment Analysis: The mass spectrometer is used to measure the relative abundance of the labeled 2'-deoxyadenosine ([¹⁵N₅,d₁₃]-dA) compared to the unlabeled, endogenous 2'-deoxyadenosine (dA).

-

Calculation of DNA Synthesis Rate: The percentage of isotopic enrichment (the ratio of labeled dA to total dA) reflects the proportion of new DNA synthesized during the labeling period, providing a quantitative measure of cell proliferation or DNA repair.

DNA Salvage and Labeling Pathway

Caption: Tracing DNA synthesis using a stable isotope-labeled nucleoside.

References

- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurisotop.com [eurisotop.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. eurisotop.com [eurisotop.com]

- 8. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 2'-Deoxyadenosine-15N5,d13

An In-depth Technical Guide to the Chemical Properties of Isotopically Labeled 2'-Deoxyadenosine (B1664071)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of isotopically labeled 2'-Deoxyadenosine, with a primary focus on the commercially available and widely studied 2'-Deoxyadenosine-¹⁵N₅ . Due to the ambiguity of the "d13" isotopic label, this document will address deuteration in the context of common labeling patterns and their analytical applications. This guide is intended to be a valuable resource for researchers utilizing these compounds in fields such as biomolecular NMR, metabolic studies, and drug development.

Core Chemical Properties

Isotopically labeled 2'-Deoxyadenosine serves as a crucial tool in various research applications, primarily for its utility as an internal standard in mass spectrometry and for detailed structural and dynamic studies via NMR spectroscopy. The incorporation of heavy isotopes provides a distinct mass signature and unique nuclear spin properties without significantly altering the chemical reactivity of the molecule.

2'-Deoxyadenosine-¹⁵N₅

This analog of 2'-Deoxyadenosine contains the heavy isotope ¹⁵N at all five nitrogen positions of the adenine (B156593) base.

Deuterated 2'-Deoxyadenosine

Deuterium (B1214612) (²H or D) labeling is another common isotopic modification. Unlike the specific ¹⁵N₅ labeling, deuteration can be applied to various positions on the molecule. A common example is the labeling at the C8 position of the purine (B94841) ring ([8-D]-2'-Deoxyadenosine), which is useful for simplifying ¹H NMR spectra by eliminating the H8 resonance, aiding in the assignment of other signals and the study of specific proton interactions and dynamics.[1] The "d13" designation is not standard and would refer to a custom-synthesized molecule with 13 deuterium atoms. The precise physicochemical properties of such a molecule would depend on the specific positions of deuteration.

Quantitative Data Summary

The following tables summarize the key quantitative properties of unlabeled 2'-Deoxyadenosine and its ¹⁵N₅-labeled counterpart for easy comparison.

Table 1: Physicochemical Properties of 2'-Deoxyadenosine and 2'-Deoxyadenosine-¹⁵N₅

| Property | 2'-Deoxyadenosine (Unlabeled) | 2'-Deoxyadenosine-¹⁵N₅ | Data Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃¹⁵N₅O₃ | [2][3] |

| Molecular Weight | 251.24 g/mol | 256.21 g/mol | [2][3] |

| Exact Mass | 251.101839 Da | 256.087014 Da | [2][3] |

| Melting Point | 189 °C | Not available | [2] |

| Solubility | Soluble in water (25 mg/mL) | Not available, expected to be similar to unlabeled |

Table 2: Properties of Hydrated Forms

| Property | 2'-Deoxyadenosine Monohydrate | 2'-Deoxyadenosine-¹⁵N₅ Monohydrate | Data Source(s) |

| Molecular Formula | C₁₀H₁₅N₅O₄ | C₁₀H₁₅¹⁵N₅O₄ | [4][5] |

| Molecular Weight | 269.26 g/mol | 274.22 g/mol | [4][5] |

Experimental Protocols

The unique properties of isotopically labeled 2'-Deoxyadenosine are leveraged in various experimental settings. Below are detailed methodologies for key experiments.

Biomolecular NMR Spectroscopy for DNA-Ligand Interaction Studies

This protocol outlines the use of ¹⁵N-labeled DNA to probe interactions with ligands.

-

Synthesis of ¹⁵N-labeled Oligonucleotides:

-

Chemically synthesize 6-¹⁵NH₂-2'-deoxyadenosine phosphoramidite (B1245037).

-

Incorporate the labeled phosphoramidite into a desired DNA sequence using standard automated solid-phase DNA synthesis.

-

-

NMR Sample Preparation:

-

Purify the ¹⁵N-labeled oligonucleotide using HPLC.

-

Dissolve the purified DNA in an appropriate NMR buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0).

-

Anneal the DNA to form the desired duplex structure by heating to 90°C and slowly cooling to room temperature.

-

-

NMR Data Acquisition:

-

Ligand Titration and Data Analysis:

-

Acquire a baseline spectrum of the ¹⁵N-labeled DNA.

-

Incrementally add the ligand of interest and record a spectrum at each titration point.

-

Monitor changes in the chemical shifts of the ¹⁵N and attached ¹H atoms. Significant chemical shift perturbations indicate the location and nature of the interaction between the DNA and the ligand.[6][7]

-

Quantitative Analysis by LC-MS/MS

This protocol describes the use of 2'-Deoxyadenosine-¹⁵N₅ as an internal standard for the quantification of intracellular 2'-deoxyadenosine triphosphate (dATP).[8]

-

Cell Lysate Preparation:

-

Harvest cells and extract intracellular metabolites using a cold solvent mixture (e.g., 60% methanol).

-

Spike the extraction solvent with a known concentration of 2'-Deoxyadenosine-¹⁵N₅ to serve as an internal standard.

-

-

Chromatographic Separation:

-

Use a UPLC/UHPLC system with a suitable column for separating nucleosides (e.g., a pentafluorophenyl (PFP) column).[8]

-

Employ an isocratic mobile phase, for instance, 2% isopropanol (B130326) and 0.1% acetic acid in ultrapure water.[8]

-

-

Mass Spectrometry Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Set the instrument to detect the specific mass transitions for both the analyte (dATP, which is typically analyzed as the dephosphorylated 2'-deoxyadenosine) and the internal standard (2'-Deoxyadenosine-¹⁵N₅).

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled 2'-deoxyadenosine.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to the standard curve.

-

Signaling Pathways and Experimental Workflows

Visualizations of relevant biological pathways and experimental workflows provide a clearer understanding of the context in which 2'-Deoxyadenosine-¹⁵N₅,d13 is utilized.

Caption: Metabolic pathway of 2'-Deoxyadenosine leading to dATP synthesis and subsequent inhibition of DNA synthesis and induction of apoptosis.

Caption: A typical experimental workflow for the quantitative analysis of nucleosides using an isotopically labeled internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Deoxyadenosine-15N5 | C10H13N5O3 | CID 171038155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2'-Deoxyadenosine monohydrate | C10H15N5O4 | CID 9549172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]

- 6. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Deoxyadenosine-¹⁵N₅,d¹³: Suppliers, Pricing, and Applications

For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, characterizing drug metabolism, and conducting quantitative analyses. Among these, 2'-Deoxyadenosine-¹⁵N₅,d¹³ stands out for its utility in stable isotope tracing studies, particularly in the fields of metabolomics, pharmacology, and clinical research. This technical guide provides an in-depth overview of 2'-Deoxyadenosine-¹⁵N₅,d¹³, covering its suppliers, pricing, and key experimental applications.

Supplier and Pricing Information

The availability and cost of 2'-Deoxyadenosine-¹⁵N₅,d¹³ and its closely related analogs are critical considerations for research planning and budgeting. The following table summarizes information from various suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request formal quotes.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) | Notes |

| Lucerna-Chem AG (distributor for MedChemExpress ) | 2'-Deoxyadenosine-15N5,d13 | HY-W040329S3 | - | 1 mg | Contact for quote | Deuterium (B1214612) and ¹⁵N labeled. |

| Sigma-Aldrich | 2′-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5′-monophosphate disodium (B8443419) salt | - | ≥98 atom %, ≥95% (CP) | - | Contact for quote | A related compound with ¹³C labeling. |

| Invivochem | 2'-Deoxyadenosine-d13 | - | ≥98% | - | Contact for quote | Deuterated form. |

| Cambridge Isotope Laboratories, Inc. | 2'-Deoxyadenosine (B1664071) (¹⁵N₅, 96-98%) | NLM-3895-25 | 96-98% | 25 mg | $919 | ¹⁵N labeled. |

| Eurisotop (subsidiary of Cambridge Isotope Laboratories, Inc.) | 2'-DEOXYADENOSINE:H2O (15N5, 96-98%) | NLM-3895-25 | 98% | 25 MG | € 919,00 | ¹⁵N labeled monohydrate. |

Core Technical Applications and Experimental Protocols

2'-Deoxyadenosine-¹⁵N₅,d¹³ is primarily utilized as a tracer in metabolic studies and as an internal standard in quantitative mass spectrometry. The stable heavy isotopes of nitrogen and deuterium allow for the precise tracking of the molecule and its metabolites in biological systems without the safety concerns associated with radioisotopes.

Metabolic Labeling and Flux Analysis

Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways.[1][2] By introducing a labeled substrate like 2'-Deoxyadenosine-¹⁵N₅,d¹³ into a biological system, researchers can follow the incorporation of the isotopic labels into downstream metabolites, providing insights into pathway activity and flux.[1][2]

Experimental Protocol: Stable Isotope Tracing of Purine (B94841) Metabolism in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of 2'-Deoxyadenosine-¹⁵N₅,d¹³ in cultured mammalian cells.

-

Cell Culture and Treatment:

-

Culture mammalian cells of interest to mid-log phase in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of 2'-Deoxyadenosine-¹⁵N₅,d¹³. The concentration should be optimized based on the cell type and experimental goals.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled compound.

-

-

Metabolite Extraction:

-

After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.

-

Quench metabolism and extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Develop a targeted LC-MS/MS method to detect and quantify 2'-Deoxyadenosine-¹⁵N₅,d¹³ and its expected labeled metabolites (e.g., labeled deoxyadenosine (B7792050) monophosphate (dAMP), diphosphate (B83284) (dADP), and triphosphate (dATP)).

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify the isotopologues of deoxyadenosine and its metabolites.

-

Calculate the fractional isotopic labeling of each metabolite at different time points to determine the rate of incorporation and metabolic flux through the purine salvage pathway.

-

Use as an Internal Standard for Quantitative Analysis

Due to its similar chemical and physical properties to endogenous 2'-deoxyadenosine, 2'-Deoxyadenosine-¹⁵N₅,d¹³ is an ideal internal standard for accurate quantification of the unlabeled analyte in biological samples by mass spectrometry.[3]

Experimental Protocol: Quantification of 2'-Deoxyadenosine in Plasma using LC-MS/MS with a Labeled Internal Standard

-

Sample Preparation:

-

To a known volume of plasma, add a precise amount of 2'-Deoxyadenosine-¹⁵N₅,d¹³ as the internal standard.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Dry down the supernatant and reconstitute in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an LC-MS/MS system.

-

Use a chromatographic method that provides good separation of 2'-deoxyadenosine from other plasma components.

-

Set up a multiple reaction monitoring (MRM) method on the triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous 2'-deoxyadenosine and the 2'-Deoxyadenosine-¹⁵N₅,d¹³ internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled 2'-deoxyadenosine spiked with the same fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of 2'-deoxyadenosine in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Purine Salvage Pathway

2'-Deoxyadenosine is metabolized through the purine salvage pathway. The diagram below illustrates the incorporation of labeled 2'-deoxyadenosine into the nucleotide pool.

Caption: Incorporation of labeled 2'-deoxyadenosine into the DNA synthesis pathway.

Experimental Workflow for Metabolic Tracing

The following diagram outlines the key steps in a typical stable isotope tracing experiment using 2'-Deoxyadenosine-¹⁵N₅,d¹³.

Caption: Workflow for a stable isotope tracing experiment.

Logical Relationship in Quantitative Analysis

This diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified result in a mass spectrometry-based quantification experiment.

Caption: Logic of quantification using a labeled internal standard.

References

A Technical Guide to the Isotopic Purity of 2'-Deoxyadenosine-15N5,d1

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Isotopic Purity

Isotopically labeled 2'-Deoxyadenosine is a critical tool in various research applications, including biomolecular NMR and genetic therapy.[1] The isotopic purity of these compounds is paramount for accurate experimental results. Below is a summary of the available quantitative data for the closely related and commercially available 2'-Deoxyadenosine-15N5.

| Compound | Isotopic Enrichment | Chemical Purity | Supplier Example |

| 2'-Deoxyadenosine-¹⁵N₅ | 96-98% | ≥98% | Cambridge Isotope Laboratories, Inc.[1] |

| 2'-Deoxyadenosine-¹³C₁₀, ¹⁵N₅ | ¹³C: 98%, ¹⁵N: 96-98% | ≥95% | Cambridge Isotope Laboratories, Inc.[2] |

| 2'-Deoxyadenosine-¹³C₁₀, ¹⁵N₅ 5'-monophosphate disodium (B8443419) salt | ≥98 atom % | ≥95% | Sigma-Aldrich[3] |

| 2'-Deoxyadenosine-¹³C₁₀, ¹⁵N₅ 5'-triphosphate disodium salt solution | ≥98 atom % | ≥95% | Sigma-Aldrich |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for labeled nucleosides like 2'-Deoxyadenosine-15N5,d1 relies predominantly on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio (m/z).

Objective: To determine the percentage of 15N and Deuterium (B1214612) incorporation in 2'-Deoxyadenosine-15N5,d1.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Dissolve a known quantity of 2'-Deoxyadenosine-15N5,d1 in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare a dilution series to determine the optimal concentration for analysis.

-

Include an unlabeled 2'-Deoxyadenosine standard for comparison.

-

-

Chromatographic Separation (LC):

-

Utilize a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). This separates the analyte from any potential impurities.

-

-

Mass Spectrometric Analysis (MS):

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range to include the unlabeled, partially labeled, and fully labeled species.

-

The theoretical monoisotopic mass of unlabeled 2'-Deoxyadenosine (C₁₀H₁₃N₅O₃) is approximately 251.107 Da.

-

The theoretical monoisotopic mass of fully labeled 2'-Deoxyadenosine-15N5,d1 would be approximately 257.100 Da (an increase of 5 Da for the five 15N atoms and 1 Da for the deuterium atom, with slight mass defect adjustments).

-

The mass spectrometer should be calibrated to ensure high mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled species.

-

Integrate the peak areas for each isotopic variant.

-

Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species to the sum of the peak areas of all isotopic species.

-

Specialized software can be used to analyze the isotopic distribution and calculate the percentage of enrichment.

-

NMR Spectroscopy Protocol for Positional Isotopic Analysis

NMR spectroscopy is invaluable for confirming the position of isotopic labels and can also be used to quantify the level of enrichment.

Objective: To confirm the position of the deuterium atom and quantify the 15N and deuterium enrichment in 2'-Deoxyadenosine-15N5,d1.

Methodology: ¹H, ²H, and ¹⁵N NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a sufficient amount of the labeled 2'-Deoxyadenosine in a deuterated solvent (e.g., DMSO-d₆).

-

Use a high-field NMR spectrometer for optimal resolution and sensitivity.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of an unlabeled standard, indicates the position of deuterium incorporation. For example, if the deuterium is at the C2' position, the corresponding proton signal will be diminished.

-

-

²H NMR Spectroscopy:

-

¹⁵N NMR Spectroscopy:

-

Acquire a ¹⁵N NMR spectrum, likely using a proton-coupled or decoupled experiment to enhance sensitivity.

-

The presence of signals in the ¹⁵N spectrum confirms the incorporation of the 15N isotope. The chemical shifts can provide information about the electronic environment of the nitrogen atoms.

-

-

Quantitative NMR (qNMR):

-

To determine the isotopic enrichment quantitatively, a known internal standard can be added to the sample.

-

By comparing the integral of a specific proton signal in the labeled compound (that is not deuterated) to the integral of a signal from the internal standard, the concentration of the labeled species can be determined.

-

The percentage of deuteration can be calculated from the reduction in the integral of the corresponding proton signal compared to a non-deuterated reference.[5]

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of 2'-Deoxyadenosine-15N5,d1.

Caption: Workflow for LC-MS based isotopic purity determination.

Caption: Workflow for NMR-based isotopic purity and positional analysis.

Conclusion

The accurate determination of isotopic purity is a cornerstone of research employing stable isotope-labeled compounds. For a molecule such as 2'-Deoxyadenosine-15N5,d1, a combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy provides a comprehensive characterization. While specific data for this dually labeled nucleoside is not widely published, the detailed protocols and workflows presented in this guide offer a robust framework for its analysis, ensuring the reliability and accuracy of future research and development endeavors.

References

- 1. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]

- 2. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]

- 3. 2′-脱氧腺苷-13C10,15N5-单磷酸 钠盐 ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 15N Labeled Deoxyadenosine in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of 15N labeled deoxyadenosine (B7792050) in scientific research. The stable isotope labeling of deoxyadenosine at various nitrogen positions (¹⁵N) offers a powerful and non-perturbing probe for a range of sophisticated analytical techniques. This document details its use in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and metabolic labeling studies, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Core Applications of ¹⁵N Labeled Deoxyadenosine

The versatility of ¹⁵N labeled deoxyadenosine stems from the ability of ¹⁵N nuclei to be readily distinguished from the naturally abundant ¹⁴N. This isotopic difference is exploited in various analytical methods to provide detailed structural, quantitative, and dynamic information about DNA and its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N-labeling of deoxyadenosine is a cornerstone technique in NMR studies of nucleic acids. The ¹⁵N nucleus has a spin of 1/2, which results in sharp, well-resolved NMR signals, providing a sensitive handle to probe the local electronic environment.[1]

Key applications in NMR include:

-

Structural Biology: Elucidating the three-dimensional structure of DNA and its complexes with proteins or small molecules. Changes in the ¹⁵N chemical shifts of labeled deoxyadenosine upon binding can pinpoint interaction sites.[2]

-

DNA Dynamics: Studying the conformational dynamics and flexibility of DNA, including base pairing, stacking interactions, and the effects of mismatches or lesions.

-

Drug-DNA Interactions: Characterizing the binding of drugs and other ligands to DNA. NMR titration experiments with ¹⁵N-labeled oligonucleotides allow for the determination of binding affinities and the mapping of binding sites.[3][4]

-

DNA-Protein Interactions: Investigating the specific recognition of DNA sequences by proteins, such as transcription factors and DNA repair enzymes.[5]

Mass Spectrometry (MS)

In mass spectrometry, ¹⁵N labeled deoxyadenosine and its derivatives serve as ideal internal standards for accurate quantification of DNA modifications, damage, and repair products.[6] The mass shift introduced by the ¹⁵N labels allows for the clear differentiation between the endogenous (¹⁴N) and the standard (¹⁵N) compounds, enabling precise and reproducible measurements through isotope dilution mass spectrometry.[7]

Key applications in MS include:

-

Quantification of DNA Adducts: Measuring the levels of DNA adducts formed by exposure to carcinogens and other damaging agents.

-

Analysis of Oxidative DNA Damage: Quantifying oxidative DNA lesions, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which are biomarkers of oxidative stress.[8]

-

Studying DNA Repair Pathways: Monitoring the removal of damaged bases and the kinetics of DNA repair processes.

Metabolic Labeling

Metabolic labeling with ¹⁵N labeled deoxyadenosine allows researchers to trace the fate of this nucleoside within living cells. By introducing ¹⁵N-deoxyadenosine into cell culture, its incorporation into newly synthesized DNA can be monitored, providing insights into DNA replication, repair, and modification pathways.[9][10]

Key applications in metabolic labeling include:

-

DNA Synthesis and Turnover: Measuring the rates of DNA synthesis and degradation in different cell populations or under various experimental conditions.

-

Nucleotide Salvage Pathway Analysis: Studying the enzymes and intermediates involved in the recycling of nucleosides.

-

Tracing Epigenetic Modifications: Following the metabolic pathways that lead to DNA modifications, such as methylation.

Quantitative Data

The following table summarizes key quantitative data for ¹⁵N labeled deoxyadenosine and related compounds, providing a valuable reference for experimental design and data analysis.

| Parameter | Compound/Application | Value(s) | Reference(s) |

| ¹⁵N Chemical Shifts (ppm, relative to liquid NH₃) | Purine (B94841) | N1: 231.5, N3: 217.5, N7: 231.5, N9: 171.5 | [11] |

| Adenosine (in DMSO-d₆) | N1: 222.8, N3: 213.2, N7: 226.7, N9: 167.7, N⁶: 79.5 | [6][12] | |

| 2'-Deoxyadenosine (in DMSO-d₆) | N1: 222.9, N3: 213.8, N7: 226.7, N9: 171.2, N⁶: 80.0 | [12] | |

| Mass Spectrometry Data | Limit of Quantification (LOQ) for 8-oxodG using ¹⁵N₅-labeled internal standard | 0.018 nmol/L | [13] |

| Molecular Weight of [¹⁵N₅]-2'-Deoxyadenosine·H₂O | 274.22 g/mol | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ¹⁵N labeled deoxyadenosine.

NMR Titration for DNA-Ligand Interaction Studies

This protocol outlines the steps for performing an NMR titration experiment to characterize the binding of a small molecule ligand to a ¹⁵N-labeled DNA oligonucleotide.

Materials:

-

¹⁵N-labeled DNA oligonucleotide containing one or more ¹⁵N-deoxyadenosine residues.

-

Unlabeled ligand of interest.

-

NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H₂O/10% D₂O).

-

NMR spectrometer equipped for ¹H-¹⁵N correlation experiments (e.g., HSQC).

-

NMR tubes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the ¹⁵N-labeled DNA oligonucleotide at a concentration of approximately 100-200 µM in the NMR buffer.

-

Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer (typically 10-20 times the concentration of the DNA).

-

-

Initial NMR Spectrum:

-

Transfer a known volume of the ¹⁵N-labeled DNA solution to an NMR tube.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free DNA. This will serve as the reference spectrum.

-

-

Titration:

-

Add a small aliquot of the concentrated ligand stock solution to the NMR tube containing the DNA.

-

Gently mix the sample and allow it to equilibrate.

-

Acquire another 2D ¹H-¹⁵N HSQC spectrum.

-

-

Repeat Titration Steps:

-

Continue adding aliquots of the ligand solution, acquiring a 2D ¹H-¹⁵N HSQC spectrum after each addition. The molar ratios of ligand to DNA should typically range from 0.25:1 to 5:1 or until saturation is observed.

-

-

Data Analysis:

-

Process and analyze the series of HSQC spectra.

-

Monitor the chemical shift perturbations (CSPs) of the ¹⁵N-deoxyadenosine resonances as a function of ligand concentration.

-

The magnitude of the CSPs can be used to map the binding site on the DNA.

-

By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) of the interaction can be determined.[14]

-

Quantification of Oxidative DNA Damage by LC-MS/MS

This protocol describes the use of ¹⁵N-labeled 8-oxo-7,8-dihydro-2'-deoxyguanosine ([¹⁵N₅]-8-oxodG) as an internal standard for the quantification of endogenous 8-oxodG in a DNA sample. A similar approach can be used with ¹⁵N-labeled deoxyadenosine standards for other adducts.

Materials:

-

Genomic DNA sample.

-

[¹⁵N₅]-8-oxodG internal standard.

-

Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase).

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

-

C18 reverse-phase HPLC column.

-

Mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).

Procedure:

-

Sample Preparation and Spiking:

-

To a known amount of genomic DNA (e.g., 10-50 µg), add a known amount of the [¹⁵N₅]-8-oxodG internal standard.

-

-

Enzymatic Hydrolysis:

-

Add the enzymatic digestion cocktail to the DNA sample.

-

Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion of the DNA into individual deoxynucleosides.

-

Terminate the reaction (e.g., by heating or adding a quenching solution).

-

-

Sample Cleanup:

-

Remove proteins and other macromolecules, for example, by ultrafiltration.

-

-

LC-MS/MS Analysis:

-

Inject the digested and cleaned sample onto the LC-MS/MS system.

-

Separate the deoxynucleosides using a gradient elution on the C18 column.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous 8-oxodG and the [¹⁵N₅]-8-oxodG internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the ratio of the peak area of the endogenous 8-oxodG to the peak area of the [¹⁵N₅]-8-oxodG internal standard.

-

Quantify the amount of endogenous 8-oxodG in the original DNA sample by comparing this ratio to a standard curve generated with known amounts of unlabeled 8-oxodG and the internal standard.[8][15]

-

Metabolic Labeling of DNA with ¹⁵N-Deoxyadenosine

This protocol provides a general framework for metabolically labeling cellular DNA with ¹⁵N-deoxyadenosine to study DNA synthesis.

Materials:

-

Cell line of interest.

-

Cell culture medium and supplements.

-

[¹⁵N₅]-2'-Deoxyadenosine.

-

DNA extraction kit.

-

LC-MS/MS system.

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells under standard conditions.

-

Add [¹⁵N₅]-2'-Deoxyadenosine to the cell culture medium at a final concentration typically in the low micromolar range.

-

Incubate the cells for the desired labeling period (e.g., one to several cell cycles).

-

-

Cell Harvesting and DNA Extraction:

-

Harvest the cells by trypsinization or scraping.

-

Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

-

DNA Hydrolysis and Analysis:

-

Enzymatically digest the extracted DNA to individual deoxynucleosides as described in Protocol 3.2.

-

Analyze the resulting deoxynucleoside mixture by LC-MS/MS.

-

-

Data Analysis:

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes where ¹⁵N labeled deoxyadenosine is applied.

Caption: Workflow for quantitative analysis of DNA damage using LC-MS/MS and a ¹⁵N-labeled internal standard.

Caption: The Base Excision Repair (BER) pathway for correcting damaged DNA bases.[12][17][18][19]

Caption: The nucleotide salvage pathway for the incorporation of exogenous ¹⁵N-deoxyadenosine into cellular DNA.[20]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Reporter Assays for BER Pathway | Springer Nature Experiments [experiments.springernature.com]

- 3. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Cell-Based Assay for Measuring Base Excision Repair Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 10. Nitrogen NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]

- 14. researchgate.net [researchgate.net]

- 15. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Proton-coupled 15N NMR spectra of neutral and protonated ethenoadenosine and ethenocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Role of 2'-Deoxyadenosine-¹⁵N₅ in DNA Damage Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2'-Deoxyadenosine-¹⁵N₅, a stable isotope-labeled nucleoside, in the field of DNA damage and repair. Its primary utility lies in its role as an internal standard for the highly sensitive and accurate quantification of DNA adducts, particularly oxidized adenine (B156593) species, using isotope dilution mass spectrometry. This guide details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers investigating the mechanisms of DNA damage and the efficacy of novel therapeutics.

Core Principles: Isotope Dilution Mass Spectrometry in DNA Adduct Analysis

The fundamental principle behind using 2'-Deoxyadenosine-¹⁵N₅ in DNA damage studies is isotope dilution mass spectrometry (IDMS). This "gold standard" technique provides exceptional accuracy and precision in quantifying trace amounts of analytes, such as DNA adducts, within a complex biological matrix.[1][2] The workflow involves adding a known amount of the stable isotope-labeled internal standard (in this case, 2'-Deoxyadenosine-¹⁵N₅ or its adducted form) to a biological sample at the earliest stage of sample preparation.[3]

The labeled standard is chemically identical to the endogenous analyte (the DNA adduct of interest) but has a different mass due to the incorporation of the ¹⁵N isotope. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, the absolute quantity of the DNA adduct in the original sample can be precisely calculated. This method effectively corrects for any loss of the analyte during sample purification and analysis, a common issue in traditional quantification methods.[3]

Quantitative Data Presentation

Stable isotope dilution LC-MS/MS enables the precise quantification of various DNA adducts. The following table presents data on the levels of 8-oxo-2'-deoxyadenosine (B120488) (8-oxo-dA), a significant marker of oxidative DNA damage, in human retinal DNA, showcasing the sensitivity of this methodology.

| Sample Type | Donor Group | 8-oxo-dA Levels (adducts per 10⁶ nucleotides) | 8-oxo-dA Levels (fmol/μg DNA) |

| Retinal Pigment Epithelium (RPE) mtDNA | Control | 13 | 56 |

| Retinal Pigment Epithelium (RPE) mtDNA | AMD | 24 | 56 |

| Neural Retina (NR) mtDNA | Control | 9 | Not Reported |

| Neural Retina (NR) mtDNA | AMD | 10 | Not Reported |

| Neural Retina (NR) nDNA | Control | 0.04 | Not Reported |

| Neural Retina (NR) nDNA | AMD | 0.05 | Not Reported |

Data adapted from a study on oxidative DNA damage in age-related macular degeneration (AMD). The use of highly sensitive analytical methods like LC-nanoelectrospray ionization-MS/MS allows for the detection of these low-abundance adducts.[4]

Experimental Protocols

A comprehensive protocol for the quantification of DNA adducts in cultured cells using 2'-Deoxyadenosine-¹⁵N₅ as an internal standard is outlined below. This protocol integrates several best practices from established methodologies.[1][5][6]

Part 1: Cell Culture, Treatment, and DNA Isolation

-

Cell Culture: Maintain the desired cell line (e.g., human epithelial cells) in appropriate culture conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator).

-

Treatment with DNA Damaging Agent: Seed cells in culture plates and allow them to adhere. Treat the cells with the DNA damaging agent of interest (e.g., a known carcinogen or an oxidizing agent) at various concentrations and for different durations. Include an untreated control group.

-

Cell Harvesting and DNA Isolation: After treatment, wash the cells with ice-cold PBS, detach them, and pellet by centrifugation. Isolate genomic DNA using a commercial DNA isolation kit, following the manufacturer's instructions. To minimize artifactual oxidation of DNA during isolation, it is crucial to perform all steps on ice and consider the addition of antioxidants like desferrioxamine to the buffers.

Part 2: DNA Hydrolysis and Sample Preparation

-

Addition of Internal Standard: To a known amount of isolated DNA (typically 10-50 µg), add a precise amount of the ¹⁵N₅-labeled internal standard for the specific adduct being quantified (e.g., ¹⁵N₅-8-oxo-dA).

-

Enzymatic Digestion: The DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. A typical digestion cocktail includes:

-

Nuclease P1

-

Alkaline Phosphatase

-

Phosphodiesterase I Incubate the DNA with the digestion enzymes at 37°C for a sufficient time (e.g., 24 hours) to ensure complete hydrolysis.

-

-

Sample Cleanup: After digestion, the sample needs to be purified to remove proteins and other interfering substances. This is often achieved using solid-phase extraction (SPE) cartridges.

Part 3: LC-MS/MS Analysis

-

Chromatographic Separation: The purified DNA hydrolysate is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The deoxynucleosides, including the native and ¹⁵N₅-labeled adducts, are separated on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native adduct and the ¹⁵N₅-labeled internal standard.

-

Data Acquisition and Quantification: The peak areas for the native and labeled adducts are integrated. The concentration of the native adduct in the sample is calculated using the following formula:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Amount of Internal Standard / Amount of DNA)

Visualization of Key Pathways and Workflows

Signaling Pathways in DNA Repair

The repair of damaged adenine bases is primarily handled by two major pathways: Base Excision Repair (BER) for smaller, non-helix-distorting lesions like 8-oxoadenine, and Nucleotide Excision Repair (NER) for bulky adducts that significantly distort the DNA helix.[4][7]

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of 8-oxo-2’-deoxyguanosine and 8-oxo-2’-deoxyadenosine in human retinal DNA by liquid chromatography nanoelectrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nucleotide excision repair efficiencies of bulky carcinogen-DNA adducts are governed by a balance between stabilizing and destabilizing interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Dynamics: An In-Depth Technical Guide to Stable Isotope Labeling of Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of stable isotope labeling of nucleosides, a powerful methodology for elucidating the intricate dynamics of nucleotide metabolism. By tracing the metabolic fate of isotopically labeled precursors, researchers can gain unprecedented insights into the synthesis, turnover, and regulation of DNA and RNA. This knowledge is pivotal for advancing our understanding of cellular physiology, identifying novel drug targets, and developing next-generation therapeutics.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that introduces non-radioactive, "heavy" isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or deuterium) into molecules of interest.[1] These labeled molecules are chemically identical to their naturally occurring counterparts but can be distinguished by their increased mass using mass spectrometry (MS) or their unique nuclear spin properties by nuclear magnetic resonance (NMR) spectroscopy.[1] This ability to "trace" the labeled atoms as they are incorporated into various metabolic pathways forms the foundation of metabolic flux analysis.[1][2]

The fundamental premise is that by supplying cells or organisms with a substrate enriched with a stable isotope, the label will be incorporated into downstream metabolites, including nucleosides and nucleotides.[3] By measuring the rate and pattern of isotope incorporation, researchers can quantify the flow, or "flux," of metabolites through specific biochemical pathways.[2][4]

Commonly Used Stable Isotopes in Nucleoside Labeling:

| Isotope | Natural Abundance (%) | Common Labeled Precursors | Key Applications |

| ¹³C | ~1.1 | [U-¹³C]-Glucose, [¹³C₅,¹⁵N₂]-Glutamine, [¹³C]-Glycine | Tracing carbon backbone through glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle into the ribose and base moieties of nucleosides.[5] |

| ¹⁵N | ~0.37 | [¹⁵N]-Ammonium Chloride, [¹⁵N]-Glutamine, [¹⁵N]-Aspartate | Tracking nitrogen atoms in the synthesis of purine (B94841) and pyrimidine (B1678525) rings.[6] |

| ²H (D) | ~0.015 | Deuterated water (D₂O), Deuterated amino acids | Probing hydrogen atom movements and can be used to measure DNA and RNA synthesis rates. |

Strategies for Stable Isotope Labeling of Nucleosides

There are two primary strategies for introducing stable isotopes into nucleosides and nucleic acids: in vivo/in vitro metabolic labeling and chemical synthesis .

Metabolic Labeling

In this approach, cells or organisms are cultured in a medium containing stable isotope-labeled precursors.[7] These precursors are taken up by the cells and incorporated into nucleosides through their natural metabolic pathways.[7]

-

Uniform Labeling: This is achieved by growing cells in a medium where the primary carbon and/or nitrogen source is fully labeled (e.g., [U-¹³C]-glucose and [¹⁵N]-ammonium chloride). This results in the incorporation of the stable isotope throughout the entire nucleoside structure.

-

Specific Labeling: This involves using precursors that are labeled at specific atomic positions. This allows for the tracing of particular atoms through a metabolic pathway, providing more detailed information about reaction mechanisms.

Chemical Synthesis

Chemical synthesis offers precise control over the placement of stable isotopes within a nucleoside or oligonucleotide. The most common method is solid-phase phosphoramidite (B1245037) chemistry , where isotopically labeled nucleoside phosphoramidites are incorporated at specific positions in a growing DNA or RNA chain. This site-specific labeling is particularly valuable for NMR studies, as it simplifies complex spectra and allows for the detailed investigation of molecular structure and dynamics.

Data Presentation: Quantitative Insights into Nucleoside Metabolism

The power of stable isotope labeling lies in its ability to generate quantitative data on the dynamics of nucleoside metabolism. This data is often presented in tabular format for clear comparison and interpretation.

Table 1: Isotopic Enrichment of Deoxyadenosine (B7792050) (dA) Isotopologues in Mouse Thymus Tumor Cells [8]

| Heavy Water Isotope (20% v/v) | dA M+1 Enrichment (%) | dA M+2 Enrichment (%) | dA M+3 Enrichment (%) | dA M+4 Enrichment (%) | dA M+5 Enrichment (%) |

| D₂O | 15.2 | 8.5 | 3.1 | - | - |

| H₂¹⁸O | - | 18.1 | - | - | - |

| D₂¹⁸O | 14.8 | 21.3 | 10.2 | 4.3 | 1.5 |

Data adapted from a study on the in vitro labeling of tumor cells with different stable isotopes of heavy water, demonstrating the differential enrichment patterns in the deoxyadenosine (dA) nucleoside.[8]

Table 2: Example LC-MS/MS Parameters for Nucleoside Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Adenosine | 268.1 | 136.1 | 15 |

| Guanosine | 284.1 | 152.1 | 12 |

| Cytidine | 244.1 | 112.1 | 18 |

| Uridine | 245.1 | 113.1 | 17 |

| Deoxyadenosine | 252.1 | 136.1 | 15 |

| Deoxyguanosine | 268.1 | 152.1 | 12 |

| Deoxycytidine | 228.1 | 112.1 | 18 |

| Thymidine | 243.1 | 127.1 | 16 |

This table provides representative parameters for the analysis of common nucleosides using tandem mass spectrometry. The specific values may vary depending on the instrument and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful stable isotope labeling studies. The following sections outline key methodologies.

Protocol for ¹³C-Glucose Tracing of Nucleotide Metabolism in Cultured Cells

This protocol describes a general workflow for tracing the incorporation of ¹³C from glucose into cellular nucleosides.

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Isotope Labeling: Replace the standard medium with a medium containing [U-¹³C]-glucose as the sole glucose source. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding liquid nitrogen or a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the supernatant containing the extracted metabolites under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the metabolites using an appropriate chromatography method (e.g., HILIC or reversed-phase).

-

Detect and quantify the mass isotopologues of the nucleosides of interest using the mass spectrometer.

-

-

Data Analysis:

-

Determine the fractional isotopic enrichment of each nucleoside by calculating the ratio of the abundance of the labeled isotopologues to the total abundance of all isotopologues.

-

Use this data to calculate metabolic flux rates through the relevant pathways.

-

Protocol for NMR Analysis of Labeled Nucleosides

This protocol outlines the general steps for preparing and analyzing a stable isotope-labeled RNA sample by NMR spectroscopy.

-

Synthesis of Labeled RNA: Synthesize the RNA of interest with uniform or site-specific ¹³C and/or ¹⁵N labels using in vitro transcription with labeled NTPs or chemical synthesis with labeled phosphoramidites.

-

Purification of Labeled RNA: Purify the labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Sample Preparation for NMR:

-

Dissolve the purified RNA in an appropriate NMR buffer (e.g., a buffer containing 10-20 mM sodium phosphate, 50-100 mM NaCl, and 0.1 mM EDTA, in 90% H₂O/10% D₂O or 100% D₂O).

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR experiments, such as ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, and NOESY experiments, to assign the chemical shifts of the nuclei and determine the structure and dynamics of the RNA molecule.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software.

-

Analyze the spectra to obtain structural restraints (e.g., distances from NOEs) and dynamic information (e.g., from relaxation measurements).

-

Mandatory Visualizations: Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following diagrams are generated using the Graphviz DOT language.

Conclusion

Stable isotope labeling of nucleosides is an indispensable tool in modern biological and pharmaceutical research. The ability to quantitatively trace the metabolic fate of these essential biomolecules provides a dynamic view of cellular processes that is unattainable with traditional biochemical methods. As analytical technologies continue to advance, the precision and scope of stable isotope labeling techniques will undoubtedly expand, further empowering researchers to unravel the complexities of nucleoside metabolism and its role in health and disease.

References

- 1. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 7. Cancer cells possess different isotopic enrichment: Isotopic induced functionalizations of normal DNA mutations leading to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing DNA enrichment of proliferating cells following administration of different stable isotopes of heavy water - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of ¹⁵N and Deuterium Labeled Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of ¹⁵N and deuterium-labeled nucleosides, essential tools in contemporary biomedical research and drug development. The precise incorporation of stable isotopes into nucleoside structures enables advanced analytical studies, including nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for metabolic tracing. This document details both chemical and chemo-enzymatic approaches for the synthesis of labeled purine (B94841) and pyrimidine (B1678525) nucleosides, presenting quantitative data, step-by-step experimental protocols, and visual workflows to facilitate understanding and implementation in the laboratory.

Introduction to Isotopic Labeling of Nucleosides

The strategic incorporation of stable isotopes such as nitrogen-15 (B135050) (¹⁵N) and deuterium (B1214612) (²H or D) into nucleoside scaffolds offers a powerful, non-radioactive means to probe molecular structure, dynamics, and metabolic pathways.[1][2] Labeled nucleosides are indispensable for a variety of applications, including:

-

Structural Biology: ¹⁵N and ¹³C labeling, often in combination with deuteration, is crucial for resolving the three-dimensional structures of nucleic acids and their complexes with proteins by NMR spectroscopy.[1][3][4]

-

Mechanistic Enzymology: Isotope effects observed with deuterated nucleosides can elucidate the transition states of enzymatic reactions.

-

Pharmacokinetic and Metabolism Studies: Deuterium labeling can alter the metabolic profile of a drug candidate by modifying the strength of carbon-hydrogen bonds, a phenomenon known as the Kinetic Isotope Effect (KIE). This can lead to improved pharmacokinetic properties.[5]

-

Quantitative Analysis: Isotope-labeled compounds serve as ideal internal standards in mass spectrometry-based quantification of nucleosides and nucleotides in biological samples.[6]

This guide focuses on the practical synthesis of these critical research tools, providing detailed protocols and comparative data to aid researchers in selecting and executing the most appropriate labeling strategy for their specific needs.

Chemo-enzymatic Synthesis of ¹⁵N-Labeled Nucleosides

The chemo-enzymatic approach combines the versatility of chemical synthesis for creating isotopically labeled precursors with the high selectivity and efficiency of enzymatic reactions to assemble the final nucleoside. This strategy is particularly effective for site-specific labeling of nucleobases.[1][3]

Synthesis of ¹⁵N-Labeled Purines: Adenosine (B11128) and Guanosine (B1672433)

A robust method for the synthesis of specifically ¹⁵N-labeled adenosine and guanosine begins with the chemical synthesis of a labeled pyrimidine precursor, which is then elaborated and coupled to a ribose moiety enzymatically.[6]

This protocol describes the synthesis starting from 4-amino-6-hydroxy-2-mercaptopyrimidine.

-

Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone:

-

Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (5.0 mmol) in 25 ml of 1 N HCl and cool in an ice bath for 10 minutes.

-

Slowly add a solution of [¹⁵N]NaNO₂ (5.5 mmol in ~1 ml water) over ~5 minutes.

-

Stir the reaction mixture in the ice bath for 30 minutes.

-

Add 1.95 g (30 mmol, 6 eq) of sodium dithionite (B78146) in three portions over 30 minutes while maintaining the temperature below 10°C.

-

Stir the mixture for an additional 2 hours at room temperature.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum over P₂O₅.

-

-

Synthesis of [7-¹⁵N]hypoxanthine:

-

Reflux the dried [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone with Raney nickel in formic acid and water.

-

Purify the resulting [7-¹⁵N]hypoxanthine by chromatography.

-

-

Conversion to [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine:

-

Treat the [7-¹⁵N]hypoxanthine with a chlorinating agent (e.g., POCl₃) to yield [7-¹⁵N]-6-chloropurine.

-

Perform an enzymatic transglycosylation reaction with 7-methylguanosine (B147621) and purine nucleoside phosphorylase to couple the labeled base to a ribose moiety. The reaction mixture typically contains 0.02 M K₂HPO₄ at pH 7.4 and is incubated at 30°C for approximately 3 days.[6]

-

Purify the product by preparative reversed-phase HPLC.

-

-

Synthesis of [7,NH₂-¹⁵N₂]-Adenosine:

-

Place the purified [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine (5 mmol) in a sealed reaction vessel with [¹⁵N]NH₄Cl (10 mmol) and anhydrous DMSO.

-

Add KHCO₃ (15 mmol) and heat the mixture at 80°C for 3 days.

-

Cool the reaction, dilute with water, and neutralize with acetic acid.

-

Purify the final product, [7,NH₂-¹⁵N₂]-adenosine, by preparative reversed-phase HPLC.

-

Synthesis of ¹⁵N-Labeled Pyrimidines: Uracil (B121893) and Cytidine

The synthesis of ¹⁵N-labeled pyrimidines often starts with simple, commercially available labeled precursors like [¹⁵N]-urea.

-

Synthesis of Cyanoacetyl-[¹⁵N₂]-urea:

-

Dissolve potassium cyanide (KCN) and 2-bromoacetic acid in water and heat to produce cyanoacetic acid.

-

React the cyanoacetic acid with [¹⁵N₂]-urea in the presence of a dehydrating agent (e.g., acetic anhydride) to form cyanoacetyl-[¹⁵N₂]-urea.

-

-

Ring Closure to form [1,3-¹⁵N₂]-Uracil:

-

The cyanoacetyl-[¹⁵N₂]-urea is subjected to reductive cyclization using palladium on barium sulfate (B86663) under a hydrogen atmosphere to yield [1,3-¹⁵N₂]-uracil.

-

The resulting labeled uracil can then be enzymatically converted to uridine (B1682114) monophosphate (UMP) using uridine phosphorylase and ribose-1-phosphate, followed by subsequent phosphorylations to yield UTP for applications like in vitro transcription.

Synthesis of Deuterium-Labeled Nucleosides

Deuterium can be incorporated into either the nucleobase or the ribose moiety of a nucleoside. The choice of labeling position depends on the intended application.

Deuteration of the Ribose Moiety

Specific deuteration of the ribose ring is often achieved by chemical synthesis of a deuterated ribose precursor, which is then used in enzymatic or chemical nucleoside synthesis.

A general strategy starting from D-(-)-ribose allows for the synthesis of nucleosides deuterated at the 1', 4', or 5' positions.[7]

-

Preparation of Deuterated Ribose Intermediates:

-

Synthesize [1-²H]-D-ribose, [4-²H]-D-ribose, or [5-²H₂]-D-ribose through a series of chemical transformations involving protection, oxidation, reduction with a deuterium source (e.g., NaBD₄), and deprotection.

-

-

Enzymatic Conversion to Nucleotides:

-

The deuterated ribose is converted to the corresponding ribonucleotides and deoxyribonucleotides through a series of enzymatic reactions. This typically involves initial phosphorylation to ribose-5-phosphate, followed by conversion to phosphoribosyl pyrophosphate (PRPP), and subsequent coupling to the desired nucleobase by a phosphoribosyltransferase.

-

Deuteration of the Nucleobase

Direct H-D exchange reactions catalyzed by transition metals are an efficient way to label the base moiety of pre-formed nucleosides.

This method provides a convenient route for post-synthetic deuterium labeling of nucleobases.

-

Reaction Setup:

-

In a sealed tube, combine the nucleoside (e.g., adenosine, guanosine, uridine, or cytidine), 10% Pd/C catalyst, and deuterium oxide (D₂O).

-

-

H-D Exchange Reaction:

-

Heat the reaction mixture at a temperature ranging from 110°C to 160°C for 24 hours. The optimal temperature may vary depending on the nucleoside.

-

-

Workup and Purification:

-

After cooling, filter the reaction mixture to remove the Pd/C catalyst.

-

Lyophilize the filtrate to remove the D₂O.

-

The deuterated nucleoside can be further purified if necessary.

-

Data Presentation: Quantitative Summary of Synthesis

The efficiency of isotopic labeling is a critical parameter. The following tables summarize representative yields and isotopic incorporation levels for the synthesis of ¹⁵N and deuterium-labeled nucleosides.

| Labeled Nucleoside | Labeling Position(s) | Synthesis Method | Yield | Isotopic Enrichment | Reference |

| Adenosine | 7, NH₂-¹⁵N₂ | Chemo-enzymatic | 80-90% (final amination step) | >98% | [6] |

| Guanosine | 1, 7, NH₂-¹⁵N₃ | Chemo-enzymatic | ~70% from labeled adenosine | >98% | [6] |

| Uracil | 1, 3-¹⁵N₂ | Chemical Synthesis | Good | >99% | [3] |

| ATP, GTP, UTP, CTP | Ribose-D | Enzymatic | ATP: 85-96%, GTP: 61-76%, UTP: 54-86%, CTP: 95-99% | 96 ± 1% | [8] |

| Purine Nucleosides | 2, 8-D | Pd/C Catalyzed H-D Exchange | High isolated yields | Excellent | [9] |

| Pyrimidine Nucleosides | 5, 6-D | Pd/C Catalyzed H-D Exchange | Moderate to high | Nearly quantitative at position 5 | [9] |

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key logical relationships and experimental workflows for the synthesis of ¹⁵N and deuterium-labeled nucleosides.

Caption: Chemo-enzymatic synthesis of [7,NH₂-¹⁵N₂]-Adenosine.

References

- 1. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]

- 2. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Foundational Principles of Isotope Dilution Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1][2] By utilizing an isotopically labeled version of the analyte as an internal standard, IDMS is considered a definitive method in analytical chemistry, capable of minimizing errors that can arise from sample loss during preparation and analysis.[1] This guide explores the fundamental principles of IDMS, its experimental workflow, and its critical role in drug development and scientific research.

Core Principles of Isotope Dilution Mass Spectrometry

The foundational principle of IDMS lies in the addition of a known quantity of an isotopically enriched form of the analyte, referred to as a "spike" or internal standard, to a sample.[1][3] This standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

After the spike is introduced and thoroughly mixed with the sample to ensure homogeneity, the sample undergoes processing and analysis by a mass spectrometer. The mass spectrometer distinguishes and measures the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratios.[1] The concentration of the analyte is then accurately calculated by measuring the ratio of the signal intensity of the native analyte to that of the internal standard.[1] A significant advantage of this method is that its accuracy is dependent on this ratio, which compensates for variations during sample preparation and analysis.[1]

The Isotope Dilution Equation

The mathematical foundation of IDMS is the isotope dilution equation. This equation establishes the relationship between the unknown quantity of the analyte in the sample and the known quantity of the added isotopic standard, based on the measured isotope ratios of the sample, the spike, and the mixture.

A simplified version of the single isotope dilution equation is as follows:

Cx = Cs * ( (Rs - Rb) / (Rb - Rx) ) * ( Mx / Ms )

Where:

-

Cx = Concentration of the analyte in the sample

-

Cs = Concentration of the isotopic spike

-

Rx = Isotope ratio of the unspiked sample

-

Rs = Isotope ratio of the spike

-

Rb = Isotope ratio of the sample and spike blend

-

Mx = Molar mass of the analyte

-

Ms = Molar mass of the spike

The Experimental Workflow

A typical IDMS experiment follows a structured workflow to ensure accurate and reproducible results. The key stages are outlined below.

Applications in Drug Development

IDMS is an indispensable tool in drug discovery and development, providing high-quality data for critical decision-making.

-

Drug Metabolism and Pharmacokinetics (DMPK): Mass spectrometry is essential for understanding the DMPK properties of drug candidates in both animal models and humans.[4]

-

Metabolite Quantification: IDMS is used for the quantitative analysis of drug metabolites in biological matrices like human plasma.[5]

-

Therapeutic Drug Monitoring: The technique is employed for the precise measurement of drug levels in patients to ensure therapeutic efficacy and avoid toxicity. A combination of isotope dilution liquid chromatography and tandem mass spectrometry has been used to quantify drugs like rizatriptan (B1679398) in human plasma.[6]

-

Biomarker Validation: IDMS provides the accuracy and precision required for the validation of biomarkers, which are crucial for diagnosing diseases and monitoring treatment responses.

Quantitative Data Presentation

The following table illustrates a representative dataset from an IDMS experiment for the quantification of a hypothetical drug in human plasma.

| Sample Type | Analyte Response | Internal Standard Response | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Blank | 500 | 1,000,000 | 0.0005 | Not Detected |

| Standard 1 | 10,000 | 1,050,000 | 0.0095 | 1.0 |

| Standard 2 | 52,500 | 1,030,000 | 0.0510 | 5.0 |

| Standard 3 | 104,000 | 1,010,000 | 0.1030 | 10.0 |

| QC Low | 26,000 | 1,040,000 | 0.0250 | 2.5 |

| QC High | 78,000 | 1,020,000 | 0.0765 | 7.5 |

| Unknown 1 | 41,600 | 1,035,000 | 0.0402 | 4.0 |

| Unknown 2 | 67,500 | 1,025,000 | 0.0659 | 6.6 |

Detailed Experimental Protocols

Quantification of Tacrolimus (B1663567) in Whole Blood by LC-IDMS/MS

This protocol outlines a method for quantifying the immunosuppressant drug tacrolimus in human whole blood.[1]

-

Sample Preparation:

-

A known amount of isotopically labeled tacrolimus (e.g., ¹³C, ¹⁵N-tacrolimus) is added to a whole blood sample.

-

The sample is subjected to protein precipitation to release the drug from blood proteins.

-

The mixture is centrifuged, and the supernatant is collected for analysis.

-

-

LC-MS/MS Analysis: